9,9-Difluoro-2-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluoro-2-azaspiro[5.5]undecane is a chemical compound with the molecular formula C10H17F2N and a molecular weight of 189.25 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of fluorine atoms in the structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 9,9-Difluoro-2-azaspiro[5.5]undecane involves several steps, typically starting with the preparation of the spirocyclic core. One common method involves the reaction of a suitable amine with a fluorinated precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux . Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
9,9-Difluoro-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
9,9-Difluoro-2-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: The unique properties of the compound make it useful in the development of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 9,9-Difluoro-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The spirocyclic structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
9,9-Difluoro-2-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound contains an oxygen atom in the spirocyclic ring, which imparts different chemical properties and reactivity.
3,9-Disubstituted-spiro[5.5]undecane: These derivatives have additional substituents on the spirocyclic core, leading to variations in their chemical behavior and applications
The uniqueness of this compound lies in the presence of fluorine atoms, which significantly influence its chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H17F2N |
---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
9,9-difluoro-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H17F2N/c11-10(12)5-3-9(4-6-10)2-1-7-13-8-9/h13H,1-8H2 |
InChI-Schlüssel |
KOYPSSSFGXVENP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(CC2)(F)F)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.